![molecular formula C17H16N2O3S B246397 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide, also known as CP-55,940, is a synthetic cannabinoid compound that acts as a potent agonist at the cannabinoid receptors CB1 and CB2. The compound was first synthesized in 1993 by Pfizer scientists, and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide acts as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to a variety of physiological effects, including the modulation of pain perception, inflammation, and neuronal activity.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of inflammatory mediators. The compound has also been shown to have neuroprotective effects in various animal models of neurological disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system in vitro and in vivo. However, the compound's high lipophilicity and rapid metabolism can make it difficult to administer and study in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide. One area of interest is the development of novel cannabinoid-based therapies for pain management and neurological disorders. Another area of focus is the investigation of the compound's effects on the immune system and its potential as an immunomodulatory agent. Additionally, further studies are needed to fully elucidate the mechanisms underlying N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide's neuroprotective effects and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide involves several steps, including the condensation of 3,5-dimethoxybenzoyl chloride with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene in the presence of a base, followed by cyclization and reduction reactions. The final product is obtained by purification using various chromatographic techniques.
Applications De Recherche Scientifique
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. The compound has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant effects, and has been investigated as a potential treatment for conditions such as chronic pain, epilepsy, and multiple sclerosis.
Propriétés
Formule moléculaire |
C17H16N2O3S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H16N2O3S/c1-21-11-6-10(7-12(8-11)22-2)16(20)19-17-14(9-18)13-4-3-5-15(13)23-17/h6-8H,3-5H2,1-2H3,(H,19,20) |
Clé InChI |
UHUVYCAOCQRXOO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)
![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)

![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)

![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)